![molecular formula C13H16N2O5 B361822 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 346725-39-1](/img/structure/B361822.png)
4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Pathways and Derivatives : A study on the in vivo metabolism of psychoactive phenethylamines in rats identified several metabolites involving deamination and subsequent reduction or oxidation processes, suggesting potential metabolic pathways that could be relevant for related compounds including 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid (Kanamori et al., 2002).
Analgesic and Anti-inflammatory Properties : Research on mesoionic sydnonyl styrylketones, which share structural features with the subject compound, showed significant analgesic and anti-inflammatory effects, suggesting similar potential applications for this compound in developing safer analgesic and anti-inflammatory agents (Deshpande et al., 2011).
Microbiota-Produced Metabolites : A study on the effects of hydroxycinnamic acid derivatives, which are structurally related to the subject compound, showed that metabolites produced by gut microbiota from these compounds can improve metabolic conditions in mice. This suggests the potential for researching similar effects of microbiota-derived metabolites from this compound (Ohue‐Kitano et al., 2019).
Analgesic Activity of Derivatives : Derivatives of 2,4-dioxobutanoic acid, structurally akin to the subject compound, demonstrated analgesic activity comparable to known analgesics, indicating potential for pain management applications (Pulina et al., 2020).
Propiedades
IUPAC Name |
4-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-20-10-4-2-9(3-5-10)8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSLMHYAMLTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Dimethylamino-phenyl)-2-(5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B361743.png)
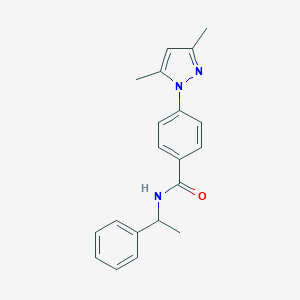

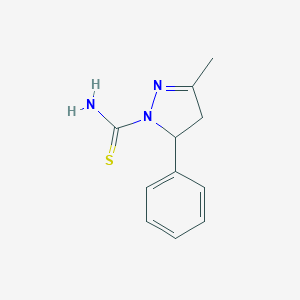
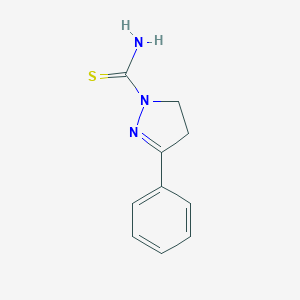

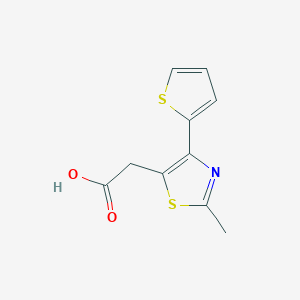

![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)
![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)
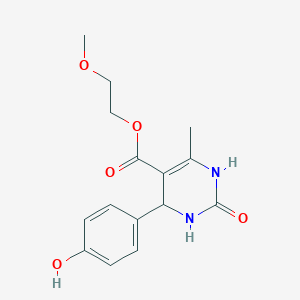
![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)
